molecular formula C14H9F3O2 B6326681 2-Formyl-4-(2-trifluoromethylphenyl)phenol CAS No. 893737-32-1

2-Formyl-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6326681
CAS No.: 893737-32-1
M. Wt: 266.21 g/mol
InChI Key: GFJNTWSJXQBBAI-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-trifluoromethylphenyl)phenol: is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Formyl-4-(2-trifluoromethylphenyl)phenol typically involves the reaction of 2-trifluoromethylbenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry:

2-Formyl-4-(2-trifluoromethylphenyl)phenol is used as a building block in organic synthesis.

Biology:

In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways .

Medicine:

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity or function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJNTWSJXQBBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602500
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-32-1
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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